3,4-Dicaffeoylquinic acid

Descripción

4,5-Dicaffeoylquinic acid has been reported in Gardenia jasminoides, Farfugium japonicum, and other organisms with data available.

See also: Lonicera japonica flower (part of); Stevia rebaudiuna Leaf (part of).

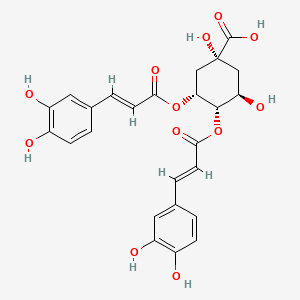

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound found in a variety of plants, including Laggera alata and Lonicera japonica Thunb.[1][2] As a member of the dicaffeoylquinic acid family, it is an ester formed from two molecules of caffeic acid and one molecule of quinic acid.[3] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of 3,4-Dicaffeoylquinic acid, with a focus on its underlying molecular mechanisms.

Chemical Structure and Identification

3,4-Dicaffeoylquinic acid is characterized by a quinic acid core with two caffeoyl groups attached at the 3 and 4 positions.

Table 1: Chemical Identification of 3,4-Dicaffeoylquinic Acid

| Identifier | Value |

| IUPAC Name | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

| Synonyms | 3,4-Di-O-caffeoylquinic acid, Isochlorogenic acid B, 3,4-DCQA |

| CAS Number | 14534-61-3 |

| Molecular Formula | C25H24O12 |

| Molecular Weight | 516.45 g/mol |

| SMILES | O=C(/C=C/c1cc(O)c(O)cc1)O[C@H]2--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(O)C2 |

| InChI Key | UFCLZKMFXSILNL-PSEXTPKNSA-N |

Physicochemical Properties

The physicochemical properties of 3,4-Dicaffeoylquinic acid are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of 3,4-Dicaffeoylquinic Acid

| Property | Value |

| Appearance | Off-white to light yellow solid |

| Melting Point | 140 °C |

| Solubility | DMSO: 50 mg/mL (96.81 mM) (Requires sonication)[1] |

| Ethanol: 50 mg/mL | |

| DMF: 71 mg/mL | |

| PBS (pH 7.2): 25 mg/mL | |

| Storage | Store at -20°C |

Biological Activities and Mechanisms of Action

3,4-Dicaffeoylquinic acid exhibits a broad spectrum of pharmacological activities, which are summarized below.

Antioxidant Activity

3,4-Dicaffeoylquinic acid is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been demonstrated in various in vitro assays.

Table 3: Antioxidant Activity of 3,4-Dicaffeoylquinic Acid

| Assay | EC50 / IC50 |

| DPPH Radical Scavenging Activity | EC50: 68.91 µg/mL[1] |

| Ferric Reducing Activity | EC50: 2.18 µg/mL[1] |

| β-carotene Bleaching Activity | EC50: 23.85 µg/mL[1] |

The antioxidant mechanism of 3,4-Dicaffeoylquinic acid is partly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like 3,4-DCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Anti-inflammatory Activity

3,4-Dicaffeoylquinic acid has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

The anti-inflammatory action involves the inhibition of the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p50/p65 dimer. This, in turn, suppresses the transcription of genes encoding pro-inflammatory proteins. Additionally, 3,4-DCQA can inhibit the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK), which are upstream regulators of NF-κB and other inflammatory responses.

Anti-influenza Activity

A unique biological activity of 3,4-Dicaffeoylquinic acid is its ability to combat influenza A virus infection.[1] This effect is not due to direct viral inhibition but rather through the enhancement of the host's antiviral response. Specifically, 3,4-DCQA has been shown to increase the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) mRNA.[1] TRAIL can induce apoptosis in virus-infected cells, thereby aiding in viral clearance.

Enzyme Inhibitory Activity

3,4-Dicaffeoylquinic acid has also been reported to inhibit certain enzymes, including α-glucosidase, which is relevant to the management of blood glucose levels.

Table 4: Enzyme Inhibitory Activity of 3,4-Dicaffeoylquinic Acid

| Enzyme | EC50 |

| α-Glucosidase | 241.80 µg/mL[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow:

Protocol:

-

Prepare a stock solution of 3,4-Dicaffeoylquinic acid in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should have a deep purple color.

-

In a microplate or cuvette, add a specific volume of the 3,4-DCQA solution at various concentrations.

-

Add a fixed volume of the DPPH working solution to each well/cuvette.

-

Include a control containing the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

-

Prepare a stock solution of 3,4-Dicaffeoylquinic acid in a suitable solvent.

-

Add a small volume of the sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare solutions of 3,4-Dicaffeoylquinic acid at various concentrations.

-

In a 96-well plate, pre-incubate the enzyme solution with the 3,4-DCQA solution for a specific time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG solution to the mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

3,4-Dicaffeoylquinic acid is a promising natural compound with a well-defined chemical structure and a range of beneficial biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its unique anti-influenza mechanism, make it a valuable candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The detailed information on its properties, mechanisms of action, and experimental protocols provided in this guide serves as a valuable resource for scientists and researchers working on the development of new therapeutic agents. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential in various human diseases.

References

- 1. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these natural products for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is paramount. This technical guide provides an in-depth overview of the core biosynthetic pathways of DCQAs, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and development in this field.

Core Biosynthesis Pathways

The biosynthesis of DCQAs is intricately linked to the broader phenylpropanoid and shikimate pathways, which are central to the production of a wide array of secondary metabolites in plants. The immediate precursors for DCQA synthesis are derived from these pathways: quinic acid from the shikimate pathway and caffeoyl-CoA from the phenylpropanoid pathway.

Several enzymatic steps are crucial for the formation of DCQAs. The key enzymes involved include:

-

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety of p-coumaroyl-quinate or p-coumaroyl-shikimate to a caffeoyl moiety.

-

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): This versatile enzyme can transfer hydroxycinnamoyl groups to both shikimate and quinate.

-

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): An enzyme with a higher affinity for quinate, playing a pivotal role in the synthesis of chlorogenic acid (5-caffeoylquinic acid), a direct precursor to DCQAs.[1][2]

The formation of DCQAs can occur through several proposed routes. A primary pathway involves the acylation of a monocaffeoylquinic acid (like chlorogenic acid) with a second caffeoyl group. This can be catalyzed by enzymes with chlorogenate:chlorogenate transferase (CCT) activity, a function that has been attributed to HQT under specific subcellular conditions.[3][4][5] Specifically, in the acidic environment of the plant vacuole where chlorogenic acid can accumulate to high concentrations, HQT can utilize one molecule of chlorogenic acid as an acyl donor and another as an acceptor to synthesize dicaffeoylquinic acids.[3][4][6] Another proposed pathway involves the enzyme isochlorogenate synthase (ICS), which can synthesize 3,5-diCQA from 5-CQA and caffeoyl-CoA.[7]

Signaling Pathways and Regulation

The biosynthesis of DCQAs is not static but is dynamically regulated in response to various internal and external stimuli. Abiotic stressors, such as ultraviolet (UV-C) radiation, have been shown to significantly upregulate the expression of key biosynthetic genes, including PAL, C4H, 4CL, HCT, and C3'H.[8][9][10][11] This induction of gene expression leads to an increased accumulation of DCQAs, suggesting a role for these compounds in plant defense mechanisms against environmental stressors.

Quantitative Data

A critical aspect of understanding and manipulating DCQA biosynthesis is the availability of quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative findings from the literature.

Table 1: Kinetic Parameters of HQT Enzymes from Artichoke (Cynara cardunculus subsp. scolymus)[1]

| Enzyme | Substrate (Acyl Donor) | Substrate (Acyl Acceptor) | Km (µM) | Vmax (nkat/mg protein) |

| HQT1 | Caffeoyl-CoA | Quinate | 13 ± 2 | 10.3 ± 0.9 |

| HQT1 | p-Coumaroyl-CoA | Quinate | 20 ± 3 | 8.1 ± 0.7 |

| HQT1 | Caffeoyl-CoA | Shikimate | 110 ± 15 | 1.2 ± 0.2 |

| HQT2 | Caffeoyl-CoA | Quinate | 25 ± 4 | 2.5 ± 0.3 |

| HQT2 | p-Coumaroyl-CoA | Quinate | 15 ± 2 | 5.8 ± 0.6 |

| HQT2 | Caffeoyl-CoA | Shikimate | 250 ± 30 | 0.5 ± 0.1 |

Note: nkat = nanomoles of substrate converted per second.

Table 2: Concentration of Caffeoylquinic Acid Derivatives in Korean Mountainous Vegetables (Chwinamul)[12]

| Plant Species | 3,4-diCQA (µmol/g) | 3,5-diCQA (µmol/g) | 4,5-diCQA (µmol/g) | 5-CQA (µmol/g) | 3-CQA (µmol/g) |

| Aster scaber | 2.01 | 1.87 | 1.56 | 10.23 | 25.43 |

| Solidago virgaurea var. gigantea | 0 | 0 | 0 | 63.00 | 0 |

| Ligularia fischeri | 1.54 | 2.11 | 1.89 | 15.67 | 33.12 |

| Syneilesis palmata | 0 | 0 | 0 | 25.34 | 45.11 |

Table 3: Concentration of Dicaffeoylquinic Acid Isomers in Artichoke Heads, Juice, and Pomace[13]

| Sample | 1,3-diCQA (Cynarin) (mg/kg) | 1,5-diCQA (mg/kg) | 3,4-diCQA (mg/kg) | 3,5-diCQA (mg/kg) | 4,5-diCQA (mg/kg) |

| Artichoke Heads | 150 | 3890 | 250 | 1200 | 450 |

| Artichoke Juice | 1800 | 50 | 100 | 300 | 150 |

| Artichoke Pomace | 200 | 3269 | 200 | 1000 | 400 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DCQA biosynthesis.

Protocol 1: Extraction of Dicaffeoylquinic Acids from Plant Tissues[14][15]

-

Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

-

Extraction Solvent: Prepare an 80% methanol in water (v/v) solution.

-

Extraction Procedure:

-

Weigh approximately 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Agitate the mixture on a shaker at room temperature for 1 hour.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Storage: Store the filtered extract at -20°C until analysis.

Protocol 2: HPLC-DAD Analysis of Dicaffeoylquinic Acids[16][17][18]

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-30 min: Linear gradient from 10% to 40% B

-

30-35 min: Linear gradient from 40% to 100% B

-

35-40 min: 100% B

-

40-45 min: Linear gradient from 100% to 10% B

-

45-50 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 325 nm for dicaffeoylquinic acids.

-

Quantification: Use external standards of known concentrations for each DCQA isomer to generate a calibration curve.

Protocol 3: LC-MS/MS Analysis for Isomer Discrimination[19][20][21][22][23]

-

LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

-

Column: A C18 or phenyl-hexyl reversed-phase column suitable for high-resolution separation.

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A suitable gradient to achieve separation of the isomers (to be optimized based on the specific column and instrument).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Parameters:

-

Precursor Ion Scan: Scan for the deprotonated molecular ion [M-H]- of DCQAs (m/z 515.1).

-

Product Ion Scan (MS2): Fragment the precursor ion to generate characteristic product ions. Key fragment ions for DCQAs include m/z 353 (loss of a caffeoyl group) and m/z 191 (quinic acid).

-

Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific transitions (e.g., 515.1 -> 353.1, 515.1 -> 191.1).

-

-

Isomer Discrimination: The relative abundance of fragment ions in the MSn spectra can be used to distinguish between different DCQA isomers.

Protocol 4: Enzyme Extraction and HQT Activity Assay[1][2][13][24][25][26]

-

Protein Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

HQT Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 50 µM caffeoyl-CoA, and 500 µM quinic acid.

-

Enzyme Addition: Add a known amount of the protein extract (e.g., 10-50 µg) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by heating.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the amount of chlorogenic acid and/or dicaffeoylquinic acids formed.

-

Visualization of Pathways and Workflows

To provide a clearer understanding of the complex processes involved in DCQA biosynthesis and analysis, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Core biosynthesis pathway of dicaffeoylquinic acids.

Caption: Experimental workflow for DCQA analysis from plant material.

Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is integral to plant secondary metabolism. This technical guide has provided a comprehensive overview of the key pathways, enzymes, and regulatory mechanisms involved. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development. A deeper understanding of these biosynthetic pathways will be instrumental in developing strategies for the enhanced production of these valuable compounds, either through metabolic engineering in plants or through biotechnological approaches in microbial systems. Further research into the specificities of the involved enzymes and the intricate regulatory networks will undoubtedly unlock new possibilities for harnessing the therapeutic potential of dicaffeoylquinic acids.

References

- 1. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel hydroxycinnamoyl-coenzyme A quinate transferase genes from artichoke are involved in the synthesis of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temporary effect of postharvest UV-C irradiation on gene expression profile in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isochlorogenic Acid B

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Isochlorogenic acid B, a naturally occurring polyphenolic compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a member of the phenylpropanoid class of organic compounds. It is recognized for its significant antioxidant, anti-inflammatory, and antiviral properties.

Table 1: General and Physical Properties of Isochlorogenic Acid B

| Property | Value | Source |

| IUPAC Name | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | N/A |

| Synonyms | 3,4-Dicaffeoylquinic acid, 3,4-DCQA | N/A |

| CAS Number | 14534-61-3 | N/A |

| Molecular Formula | C25H24O12 | N/A |

| Molecular Weight | 516.45 g/mol | N/A |

| Appearance | White to pale yellow powder/solid | N/A |

| Melting Point | >175 °C (decomposition) | [1] |

| Boiling Point | 810.80 °C (estimated) | [2] |

| Storage | Store at -20°C, protect from light. For solutions, short-term storage at -20°C (1 month) or -80°C (6 months) is recommended. Avoid repeated freeze-thaw cycles. | [3] |

Table 2: Solubility of Isochlorogenic Acid B

| Solvent | Solubility | Source |

| Ethanol (EtOH) | ≥ 51.6 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 17.37 mg/mL | N/A |

| Water | 720.5 mg/L (estimated at 25 °C) | [2] |

| Methanol | Soluble | |

| Pyridine | Soluble |

Table 3: Spectroscopic Data References for Isochlorogenic Acid B and Related Isomers

| Spectroscopic Technique | Key Findings and References |

| UV-Visible (UV-Vis) | Exhibits characteristic absorbance maxima for caffeic acid derivatives, typically around 324-330 nm. The UV spectrum can be used for quantification in HPLC analysis.[4][5][6][7][8] |

| Infrared (IR) | The IR spectrum of related chlorogenic acids shows a broad band around 3400 cm⁻¹ (O-H stretching of hydroxyl groups and carboxylic acid), and a band below 1700 cm⁻¹ characteristic of the C=O stretching of the ester and carboxylic acid groups.[9] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data have been published for isochlorogenic acid isolated from Lonicera etrusca, providing chemical shifts for the protons and carbons in the quinic acid and caffeoyl moieties.[10] |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) is commonly used for identification. Fragmentation patterns of chlorogenic acids typically show a base peak corresponding to the quinic acid moiety (m/z 191) and fragments related to the caffeoyl groups.[7][11][12] |

Experimental Protocols

A common source of isochlorogenic acid B is the flower buds of Lonicera japonica. The following is a generalized protocol based on published methods.[13][14][15]

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of Isochlorogenic Acid B.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with methanol.

-

Preliminary Purification: The crude extract is concentrated and subjected to silica gel column chromatography to obtain a fraction enriched with isochlorogenic acids.

-

HSCCC Separation: The enriched fraction is further separated using High-Speed Counter-Current Chromatography (HSCCC) to isolate a mixture of isochlorogenic acid isomers.

-

Preparative HPLC: The isomer mixture is then subjected to preparative High-Performance Liquid Chromatography (HPLC) to yield pure isochlorogenic acid B.

-

Structural Confirmation: The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13]

HPLC is a standard method for the quantification of isochlorogenic acid B in various samples.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of Isochlorogenic Acid B.

Typical HPLC Conditions: [16][17][18][19][20][21]

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 0.2% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-

Detection: UV detection at the absorbance maximum of isochlorogenic acid B, which is around 330 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of isochlorogenic acid B.

Signaling Pathways

Isochlorogenic acid B exerts its biological effects through the modulation of several key signaling pathways.

Isochlorogenic acid B has been shown to mitigate inflammation and oxidative stress by influencing the NF-κB and Nrf2 pathways.[22][23][24][25][26][27][28][29]

Caption: Isochlorogenic Acid B's modulation of NF-κB and Nrf2 pathways.

Description: Isochlorogenic acid B inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. By doing so, it downregulates the expression of pro-inflammatory cytokines. Concurrently, it can activate the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[22][23][24][25][26][27][28][29]

The antiviral activity of chlorogenic acids, including isochlorogenic acid B, has been attributed to the inhibition of viral entry and replication. One of the proposed mechanisms involves the inhibition of viral neuraminidase.[30][31][32][33][34]

Caption: Proposed antiviral mechanism of Isochlorogenic Acid B via neuraminidase inhibition.

Description: Isochlorogenic acid B and related compounds are suggested to inhibit the activity of viral neuraminidase. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, isochlorogenic acid B can prevent the spread of the virus to other cells.[30][31] Furthermore, it has been shown to interfere with the translation step of viral replication and may induce the expression of protective enzymes like heme oxygenase-1 (HO-1) which contributes to its antiviral effect against viruses such as Hepatitis B.[32][35]

References

- 1. Isochlorogenic acid A | 2450-53-5 [chemicalbook.com]

- 2. isochlorogenic acid B, 14534-61-3 [thegoodscentscompany.com]

- 3. glpbio.com [glpbio.com]

- 4. UV-Vis Spectrum of Chlorogenic Acid | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. turkjps.org [turkjps.org]

- 18. glsciences.com [glsciences.com]

- 19. impactfactor.org [impactfactor.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway [frontiersin.org]

- 24. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isochlorogenic Acid A Attenuates the Progression of Liver Fibrosis Through Regulating HMGB1/TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]

- 27. Isochlorogenic acid B alleviates lead-induced anxiety, depression and neuroinflammation in mice by the BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chlorogenic Acid Attenuates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting TLR4/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. archivepp.com [archivepp.com]

- 32. researchgate.net [researchgate.net]

- 33. medchemexpress.com [medchemexpress.com]

- 34. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Hepatoprotective and antiviral properties of isochlorogenic acid A from Laggera alata against hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the IUPAC Nomenclature of Dicaffeoylquinic Acid Isomers for Researchers and Drug Development Professionals

This in-depth guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dicaffeoylquinic acid (diCQA) isomers. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering clarity and precision in the identification and application of these potent bioactive molecules. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes important molecular pathways to facilitate a deeper understanding of diCQA chemistry and biology.

Introduction to Dicaffeoylquinic Acids

Dicaffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of two caffeic acid molecules with one molecule of quinic acid. These compounds are widely distributed in the plant kingdom and are particularly abundant in coffee beans, artichokes, and various medicinal herbs. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, diCQA isomers are of significant interest to the pharmaceutical and nutraceutical industries. The precise positioning of the two caffeoyl moieties on the quinic acid core gives rise to six possible positional isomers, each with potentially distinct physicochemical properties and biological activities. Accurate and consistent nomenclature is therefore paramount for unambiguous scientific communication and effective research and development.

IUPAC Nomenclature of Dicaffeoylquinic Acid Isomers

The IUPAC nomenclature for diCQA isomers is based on the numbering of the carbon atoms of the quinic acid ring. The carboxylic acid group is at position 1, and the ring is numbered to give the lowest possible locants to the substituents. The natural stereochemistry of quinic acid is (1S,3R,4S,5R). However, historical and non-systematic naming conventions have led to some confusion in the literature. This guide adheres strictly to the IUPAC recommendations.

Table 1: IUPAC Nomenclature of the Six Positional Isomers of Dicaffeoylquinic Acid

| Common Name | IUPAC Name with Stereochemistry |

| 1,3-diCQA | (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

| 1,4-diCQA | (1S,3R,4S,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid |

| 1,5-diCQA | (1R,3R,4S,5R)-1,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,4-dihydroxycyclohexane-1-carboxylic acid |

| 3,4-diCQA | (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

| 3,5-diCQA | (1R,3R,4S,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |

| 4,5-diCQA | (1S,3R,4R,5R)-4,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,3-dihydroxycyclohexane-1-carboxylic acid |

Spectroscopic and Spectrometric Characterization

The differentiation of diCQA isomers is a significant analytical challenge due to their similar molecular weights and fragmentation patterns in mass spectrometry. However, careful analysis of tandem mass spectrometry (MS/MS) data and nuclear magnetic resonance (NMR) spectroscopy can enable their unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the separation and identification of diCQA isomers. The fragmentation patterns, particularly the relative intensities of specific product ions, can be diagnostic.

Table 2: Key Diagnostic MS/MS Fragment Ions for the Differentiation of Dicaffeoylquinic Acid Isomers (Negative Ion Mode)

| Isomer | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Observations |

| 1,3-diCQA | 515 | 353, 191, 179, 173, 161 | Ease of removal of caffeoyl residue is high. |

| 1,4-diCQA | 515 | 353, 191, 179, 173, 161 | Distinctive fragmentation involves elimination of the C1 caffeoyl residue and subsequent dehydrations. |

| 1,5-diCQA | 515 | 353, 191, 179, 173, 161 | Ease of removal of caffeoyl residue is high, similar to 1,3-diCQA. |

| 3,4-diCQA | 515 | 353, 191, 179, 173, 161 | MS³ base peak is typically at m/z 173. |

| 3,5-diCQA | 515 | 353, 191, 179, 161 | MS³ base peak is at m/z 191. |

| 4,5-diCQA | 515 | 353, 191, 179, 173, 161 | MS³ base peak is at m/z 173. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the definitive assignment of the positions of the caffeoyl groups on the quinic acid ring. Chemical shifts of the protons attached to the esterified carbons of the quinic acid moiety are particularly informative.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Key Protons of Dicaffeoylquinic Acid Isomers in Methanol-d₄

| Proton | 3,4-diCQA | 3,5-diCQA | 4,5-diCQA |

| H-3 | ~5.3 | ~5.4 | ~4.2 |

| H-4 | ~5.1 | ~4.2 | ~5.3 |

| H-5 | ~4.2 | ~5.4 | ~5.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Data for all six isomers is not consistently reported in a single source.

Biological Activities of Dicaffeoylquinic Acid Isomers

The different spatial arrangements of the caffeoyl groups in diCQA isomers can significantly influence their biological activities.

Table 4: Comparative Biological Activities of Dicaffeoylquinic Acid Isomers

| Isomer | Biological Activity | Quantitative Data | Reference |

| 1,5-diCQA | Anti-melanogenesis | 61% inhibition of melanin synthesis in B16F1 cells at 25 µM | |

| 3,4-diCQA | Anti-melanogenesis | High inhibitory effect on cell-free tyrosinase, similar to arbutin (35%) at 25 µM | |

| 3,5-diCQA | Antioxidant (DPPH) | IC₅₀ = 4.26 µg/mL | |

| 4,5-diCQA | Anti-melanogenesis | 84% inhibition of melanin synthesis in B16F1 cells at 25 µM | |

| 4,5-diCQA | Tyrosinase Inhibition | High inhibitory effect on cell-free tyrosinase, similar to arbutin (35%) at 25 µM |

Experimental Protocols

Isolation and Purification of Dicaffeoylquinic Acid Isomers

A common method for the isolation of diCQA isomers from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve stability.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar compounds. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water. The diCQAs are generally found in the ethyl acetate and aqueous fractions.

-

Chromatographic Purification: The enriched fractions are further purified using chromatographic techniques. High-performance counter-current chromatography (HPCCC) or preparative high-performance liquid chromatography (prep-HPLC) on a reversed-phase column (e.g., C18) are commonly employed.

HPLC-MS/MS Analysis of Dicaffeoylquinic Acid Isomers

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or ion trap).

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic isomers. For example: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-90% B; 35-40 min, 90% B; followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Mode: Full scan and product ion scan (MS/MS).

-

Capillary Voltage: -3.5 kV.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 8 L/min.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Signaling Pathways

Anti-Melanogenesis Signaling Pathway of 4,5-Dicaffeoylquinic Acid

Recent studies have elucidated the mechanism by which 4,5-diCQA inhibits melanogenesis in melanoma cells. This isomer has been shown to downregulate the expression of key melanogenic enzymes by modulating the cAMP/PKA/CREB signaling pathway, ultimately leading to a decrease in the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.

Conclusion

The accurate identification and nomenclature of dicaffeoylquinic acid isomers are fundamental for advancing research into their therapeutic potential. This guide provides a centralized resource for the IUPAC nomenclature, analytical methodologies, and biological activities of these promising natural compounds. The provided tables and diagrams are intended to serve as quick references for researchers and drug development professionals, facilitating more precise and impactful scientific endeavors in this field.

The Discovery and Natural Genesis of 3,4-Dicaffeoylquinic Acid: A Technical Guide

Abstract

3,4-Dicaffeoylquinic acid (3,4-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound extensively distributed throughout the plant kingdom. First identified in the mid-20th century, this molecule has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biosynthesis of 3,4-DCQA. It is intended for researchers, scientists, and professionals in the fields of pharmacognosy, natural product chemistry, and drug development. The guide details the biosynthetic pathway, summarizes its prevalence in various plant species with quantitative data, and outlines the experimental protocols for its extraction, isolation, and characterization.

Introduction

3,4-Dicaffeoylquinic acid, also known as isochlorogenic acid B, is an ester formed from one molecule of quinic acid and two molecules of caffeic acid.[1] Its discovery and subsequent research have highlighted its significant role in plant defense mechanisms and its potential as a therapeutic agent.[2] This document serves as a detailed resource on the fundamental aspects of 3,4-DCQA, from its creation in nature to its isolation in the laboratory.

Biosynthesis of 3,4-Dicaffeoylquinic Acid

The biosynthesis of 3,4-dicaffeoylquinic acid is intricately linked to the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway originates from the shikimic acid pathway, which provides the precursor, L-phenylalanine.

The key steps leading to the formation of 3,4-DCQA are as follows:

-

Shikimic Acid Pathway: This pathway generates chorismic acid, which is then converted to L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

-

Formation of Caffeoyl-CoA: p-Coumaric acid is subsequently converted to caffeoyl-CoA through a series of enzymatic reactions involving 4-coumarate:CoA ligase (4CL) and p-coumaroyl ester 3'-hydroxylase (C3'H).

-

Esterification with Quinic Acid: Caffeoyl-CoA then serves as an acyl donor for the esterification of quinic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) to form 3-O-caffeoylquinic acid (chlorogenic acid).

-

Formation of Dicaffeoylquinic Acids: 3,4-DCQA is hypothesized to be formed through the subsequent acylation of monocaffeoylquinic acids with another molecule of caffeoyl-CoA.[2][3]

Caption: Biosynthetic pathway of 3,4-Dicaffeoylquinic acid.

Natural Occurrence and Quantitative Data

3,4-Dicaffeoylquinic acid is found in a wide array of plant species, often alongside other caffeoylquinic acid isomers. Its concentration can vary significantly depending on the plant species, part of the plant, and growing conditions. Notable sources include members of the Asteraceae, Lamiaceae, and Caprifoliaceae families.

| Plant Species | Plant Part | Concentration of 3,4-Dicaffeoylquinic Acid | Reference |

| Artemisia dracunculus L. | Aerial Parts | 3.86 mg/g (water-ethanolic extract) | [4] |

| Tussilago farfara L. | Leaves | 51.58 mg/g (water-ethanolic extract) | [4] |

| Gynura procumbens | Leaves | Found to be a major compound | [5] |

| Lonicera japonica Thunb. | Leaves | 20.3 mg isolated from a larger extract fraction | [6] |

| Artemisia capillaris | Herb | Quantified, but specific values vary | [7] |

Experimental Protocols

Extraction and Isolation of 3,4-Dicaffeoylquinic Acid from Lonicera japonica

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of 3,4-DCQA from the leaves of Lonicera japonica.[6][8]

4.1.1. Materials and Reagents

-

Dried leaves of Lonicera japonica

-

Methanol (analytical grade)

-

n-Butanol (analytical grade)

-

Methyl tert-butyl ether (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Acetic acid (analytical grade)

-

Rotary evaporator

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

Preparative High-Performance Liquid Chromatography (prep-HPLC) system

4.1.2. Extraction Procedure

-

Powdering: Grind the dried leaves of Lonicera japonica into a fine powder.

-

Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with n-butanol. Collect the n-butanol fraction, which is enriched with caffeoylquinic acids.

-

Drying: Evaporate the n-butanol fraction to dryness.

4.1.3. Isolation by HSCCC

-

Solvent System: Prepare a two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) in a 2:2:1:5 (v/v/v/v) ratio.

-

Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

HSCCC Separation:

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the dried n-butanol extract in a mixture of the upper and lower phases (1:1, v/v).

-

Inject the sample into the HSCCC system.

-

Elute with the mobile phase at a defined flow rate.

-

Collect fractions based on the elution profile monitored by UV detection.

-

4.1.4. Purification by Preparative HPLC

-

Column: Use a C18 reversed-phase preparative column.

-

Mobile Phase: Employ a gradient elution system with acetonitrile (A) and water containing 0.1% formic acid (B).

-

Purification: Inject the fraction containing 3,4-DCQA (as determined by analytical HPLC) onto the prep-HPLC system. Collect the peak corresponding to 3,4-DCQA.

-

Drying: Evaporate the solvent from the collected fraction to obtain purified 3,4-Dicaffeoylquinic acid.

Caption: General workflow for the extraction and isolation of 3,4-DCQA.

Characterization

The structural elucidation and confirmation of 3,4-Dicaffeoylquinic acid are typically achieved through a combination of spectroscopic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid or phosphoric acid).

-

Detection: UV-Vis detector, typically at 325-330 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.

-

Identification: Comparison of retention time with a certified reference standard.

4.2.2. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Expected Ion: The deprotonated molecule [M-H]⁻ at an m/z of approximately 515.1191.

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragment ions corresponding to the loss of caffeoyl moieties.[9]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the vinyl protons of the caffeoyl groups and the protons of the quinic acid ring.

-

¹³C-NMR: Shows the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the caffeoyl moieties, and the carbons of the quinic acid core.[6]

-

2D-NMR (COSY, HMQC, HMBC): Used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the caffeic acid and quinic acid moieties.[6]

Signaling Pathways Modulated by Dicaffeoylquinic Acids

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of dicaffeoylquinic acids, including 3,4-DCQA. These compounds have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and immune responses.

-

NF-κB Pathway: Dicaffeoylquinic acids have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[2][10][11][12]

-

Nrf2/Keap1 Pathway: These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.[3]

-

TRAIL Pathway: 3,4-DCQA has been shown to increase the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which plays a role in antiviral responses by inducing apoptosis in virus-infected cells.[13]

Caption: Simplified overview of signaling pathways modulated by 3,4-DCQA.

Conclusion

3,4-Dicaffeoylquinic acid stands out as a widely distributed and biologically significant natural product. Its biosynthesis via the phenylpropanoid pathway underscores its fundamental role in plant metabolism. The methodologies for its extraction and characterization are well-established, enabling further investigation into its pharmacological properties. The ongoing elucidation of its interactions with key cellular signaling pathways continues to open new avenues for its potential application in the development of novel therapeutic agents. This guide provides a foundational resource for professionals engaged in the exploration and utilization of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]

- 4. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dicaffeoylquinic Acid: From Molecular Properties to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dicaffeoylquinic acid, a naturally occurring phenolic compound with significant therapeutic potential. This document details its physicochemical properties, experimental protocols for its isolation and analysis, and its modulatory effects on key signaling pathways.

Core Molecular and Physicochemical Properties

3,4-Dicaffeoylquinic acid, also known as Isochlorogenic acid B, is a derivative of quinic acid and two units of caffeic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄O₁₂ | [1][2] |

| Molecular Weight | 516.45 g/mol | [3][4][5] |

| Monoisotopic Mass | 516.126776232 Da | [2] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 140 °C | [1] |

| UV max | 218, 330 nm | [6] |

Biological Activities and Quantitative Data

3,4-Dicaffeoylquinic acid exhibits a range of biological activities, including antioxidant, anti-influenza, and enzyme inhibitory effects. The following table summarizes key quantitative data on these activities.

| Biological Activity | Assay | Target | EC₅₀ / IC₅₀ | Reference |

| Antioxidant | Ferric Reducing Activity | - | 2.18 µg/ml | [2][7] |

| Antioxidant | β-carotene Bleaching | - | 23.85 µg/ml | [2][7] |

| Antioxidant | DPPH Scavenging | - | 68.91 µg/ml | [2][7] |

| Enzyme Inhibition | α-glucosidase | α-glucosidase | 241.80 µg/ml | [2] |

| Cytotoxicity | NCI-H23 (human lung adenocarcinoma) | Cancer Cells | 3.26 µg/ml | [2][7] |

| Anti-influenza | In vivo mouse model | Influenza A Virus | 50 mg/kg (oral administration) | [1][7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of 3,4-Dicaffeoylquinic acid.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the isolation of 3,4-Dicaffeoylquinic acid from a plant extract.

-

Extraction:

-

Air-dried and powdered plant material is extracted with 50% ethanol using ultrasound-assisted extraction.

-

The extract is then filtered and concentrated under reduced pressure.

-

-

HPLC Separation:

-

Column: Hypersil BDS C18 column or equivalent (e.g., Shim-pack VP-ODS C18, 5 µm, 150 x 4.6 mm).

-

Mobile Phase A: 0.5% acetic acid in water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing polarity. A specific example is: 0-7 min, 5% B; 7-18 min, 5-30% B; 18-35 min, 30-60% B; 35-40 min, 60-95% B.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detector at 326 nm.

-

Fraction Collection: Fractions corresponding to the retention time of 3,4-Dicaffeoylquinic acid are collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and mass spectrometry.

-

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 1-5 mg of purified 3,4-Dicaffeoylquinic acid is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

-

The solution is transferred to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

-

Data Acquisition:

-

Analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

-

Mass spectra are acquired in both positive and negative ion modes.

-

Tandem mass spectrometry (MS/MS or MSⁿ) is used to obtain fragmentation patterns for structural confirmation by CID (Collision-Induced Dissociation) of the parent ion.

-

Biological Activity Assays

α-Glucosidase Inhibition Assay

-

A pre-reaction mixture is prepared containing the test sample (3,4-Dicaffeoylquinic acid at various concentrations) and α-glucosidase solution (e.g., 0.2 U/mL) in a phosphate buffer (pH 7.4).

-

The mixture is incubated at 37°C for 10 minutes.

-

The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The mixture is further incubated at 37°C for 20 minutes.

-

The reaction is stopped by adding a solution of sodium carbonate.

-

The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8][9]

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

The test sample (3,4-Dicaffeoylquinic acid) at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value is determined.

Signaling Pathway Modulation: Anti-Influenza Activity via the TRAIL Pathway

3,4-Dicaffeoylquinic acid has been shown to exert its anti-influenza virus activity by upregulating the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][3] This section details the TRAIL-mediated apoptotic pathway.

Experimental Workflow for Investigating Anti-Influenza Activity

The following diagram illustrates a typical experimental workflow to evaluate the anti-influenza activity of 3,4-Dicaffeoylquinic acid and its effect on the TRAIL pathway.

Caption: Experimental workflow for evaluating the anti-influenza activity of 3,4-Dicaffeoylquinic acid.

The TRAIL-Mediated Apoptosis Signaling Pathway

The diagram below illustrates the key steps in the TRAIL signaling pathway, which is enhanced by 3,4-Dicaffeoylquinic acid, leading to the apoptosis of virus-infected cells.

Caption: The TRAIL-mediated apoptosis signaling pathway.

References

- 1. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Developing TRAIL/TRAIL-death receptor-based cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 3,4-Dicaffeoylquinic acid in various solvents

An In-depth Technical Guide to the Solubility Profile of 3,4-Dicaffeoylquinic Acid

Introduction

3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic Acid B, is a natural polyphenolic compound found in various plants, including coffee beans, globe artichokes, and Lonicera japonica Thunb.[1]. It is recognized for a range of biological activities, including antioxidant, neuroprotective, hepatoprotective, and anti-influenza properties.[2][3]. The formulation and delivery of 3,4-DCQA for research and potential therapeutic applications are critically dependent on its solubility in different solvent systems. This guide provides a comprehensive overview of the solubility of 3,4-Dicaffeoylquinic acid, details the experimental methods for its determination, and presents the available quantitative data.

Quantitative Solubility Data

The solubility of 3,4-Dicaffeoylquinic acid has been determined in several common organic solvents and aqueous solutions. The data, compiled from various sources, is presented below. It is important to note that variations in experimental conditions such as temperature and purity of the compound can lead to different reported values.

| Solvent | Solubility (mg/mL) | Source | Notes |

| Dimethylformamide (DMF) | 71 | Cayman Chemical[4] | Experimental Data |

| Dimethyl sulfoxide (DMSO) | 50 | Cayman Chemical[4] | Experimental Data |

| Dimethyl sulfoxide (DMSO) | 50 | MedChemExpress[2] | Experimental Data |

| Dimethyl sulfoxide (DMSO) | 62 | TargetMol[5] | Experimental Data |

| Ethanol | 50 | Cayman Chemical[4] | Experimental Data |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 | Cayman Chemical[4] | Experimental Data |

| Water | 0.7205 | The Good Scents Company | Estimated at 25 °C |

| Water | 0.12 | ALOGPS | Predicted Data |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. For phenolic compounds like 3,4-Dicaffeoylquinic acid, the shake-flask method is a widely accepted and standard technique for determining thermodynamic solubility.[6][7][8].

The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent, which is achieved when the solution is saturated.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Methodology:

-

Preparation: An excess amount of crystalline 3,4-Dicaffeoylquinic acid is added to a vial containing a precise volume of the chosen solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a water bath). The mixture is agitated for a sufficient duration, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[9].

-

Phase Separation: After the incubation period, the suspension is allowed to stand, and the undissolved solute is separated from the saturated solution. This is commonly achieved through centrifugation at high speed or by filtration using a low-binding filter (e.g., PTFE or PVDF).[9][10].

-

Quantification: The concentration of 3,4-Dicaffeoylquinic acid in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the analyte.[9].

-

UV-Vis Spectrophotometry: The concentration is determined by measuring the absorbance of the solution at the compound's maximum absorbance wavelength (λmax), which for 3,4-DCQA is around 330 nm.[4][8].

-

Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[6][8].

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high precision and is used for complex mixtures or when high sensitivity is required.[9].

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 3,4-Dicaffeoylquinic acid.

References

- 1. CAS 14534-61-3 | 3,4-Dicaffeoylquinic acid [phytopurify.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 3,4-Dicaffeoylquinic acid | Influenza Virus | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Note: Ultrasound-Assisted Extraction of 3,4-Dicaffeoylquinic Acid

Introduction

3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a potent polyphenolic compound found in a variety of medicinal and edible plants. It is an ester formed from caffeic acid and quinic acid.[1] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its broad spectrum of biological activities. Research has demonstrated its efficacy as an antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective agent.[2][3][4] Furthermore, 3,4-DCQA has shown potential in inhibiting α-glucosidase and exerting cytotoxicity in cancer cell lines.[2][5]

Key herbal sources of 3,4-Dicaffeoylquinic acid include Laggera alata, Gynura procumbens, and coffee beans (Coffea spp.).[1][2][6][7] Given its therapeutic potential, developing efficient methods for its extraction from these natural matrices is crucial for research and drug development. Ultrasound-Assisted Extraction (UAE) has emerged as a modern and efficient technique for this purpose, offering advantages such as reduced extraction time, lower solvent consumption, and increased yields compared to conventional methods.[8][9][10][11]

This application note provides a detailed overview and protocols for the ultrasound-assisted extraction of 3,4-DCQA from herbal sources, tailored for researchers, scientists, and professionals in drug development.

Principle of Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant material generates powerful microjets and shockwaves, which disrupt the cell walls and membranes.[10] This process enhances the release of intracellular contents and improves the mass transfer of the target compound from the plant matrix into the solvent, leading to a more efficient extraction.[10][11]

Experimental Protocols

Protocol 1: General Protocol for UAE of 3,4-Dicaffeoylquinic Acid

This protocol provides a general framework for the extraction of 3,4-DCQA from various dried herbal materials. Optimization of specific parameters is recommended for each unique plant matrix.

1. Sample Preparation:

-

Dry the herbal material (e.g., leaves, stems) in an oven at a controlled temperature (45-60°C) until a constant weight is achieved.[6][12]

-

Grind the dried material into a fine powder (e.g., 20-40 mesh) using a mechanical grinder to increase the surface area for extraction.

2. Extraction Procedure:

-

Accurately weigh 1.0 g of the powdered herbal material and place it into a suitable extraction vessel (e.g., a 50 mL conical flask or beaker).

-

Add the extraction solvent. A common starting point is 20 mL of 50-70% aqueous ethanol.[12][13]

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe system.

-

Sonicate the mixture for 15-30 minutes at a controlled temperature, typically between 40-60°C.[11] The frequency of the ultrasound is generally in the range of 20-40 kHz.[11]

-

Ensure the vessel is properly immersed and that the temperature is monitored throughout the process.

3. Post-Extraction Processing:

-

After sonication, separate the extract from the solid plant material by centrifugation (e.g., 4000 rpm for 10 minutes) followed by filtration through a 0.45 µm filter.

-

The collected supernatant is the crude extract.

-

For analysis, the extract can be directly injected into an HPLC system. For storage or further purification, the solvent can be removed using a rotary evaporator under reduced pressure.

-

Store the final extract at 4°C in a dark container.[6]

Protocol 2: Optimized UAE of Caffeoylquinic Acids from Coffee Pulp

This protocol is based on optimized conditions for extracting phenolic compounds, including caffeoylquinic acids, from coffee by-products.[8]

1. Sample Preparation:

-

Obtain and dry coffee pulp as described in Protocol 1.

-

Mill the dried pulp to a fine powder.

2. Optimized Extraction Procedure:

-

Weigh 1.0 g of the powdered coffee pulp.

-

Prepare the extraction solvent: 40-60% (w/v) aqueous propylene glycol.[8]

-

Add the solvent to the sample at a liquid-to-solid ratio of 20:1 mL/g.[8]

-

Sonicate the mixture for 15 minutes at room temperature using an ultrasonic probe at 40% amplitude.[8]

3. Post-Extraction Processing:

-

Centrifuge the mixture to pellet the solid residue.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

The resulting extract is ready for quantitative analysis of 3,4-DCQA by HPLC.

Data Presentation

Table 1: Herbal Sources Containing 3,4-Dicaffeoylquinic Acid

| Plant Species | Common Name | Family | Reference(s) |

| Laggera alata | - | Asteraceae | [2][3][7] |

| Gynura procumbens | Longevity Spinach | Asteraceae | [6][14][15] |

| Coffea spp. | Coffee | Rubiaceae | [1][9] |

| Scolymus hispanicus | Golden Thistle | Asteraceae | [16] |

| Calea urticifolia | - | Asteraceae | [17][18] |

| Achillea millefolium | Yarrow | Asteraceae | [19] |

| Matricaria chamomilla | Chamomile | Asteraceae | [19] |

Table 2: Summary of Optimized UAE Parameters for Phenolic Compounds from Various Herbs

| Plant Material | Target Compound(s) | Optimal Solvent | Time (min) | Temp (°C) | Power / Amplitude | Reference(s) |

| Coriandrum sativum | Caffeic Acid | 50% Methanol | 10 | 70 | - | [20] |